(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
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Description
(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FIIN-3.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Sa̧czewski et al. (2004) detailed the synthesis of acrylonitriles substituted with various heterocycles, including furan and indole derivatives. The research highlighted the in vitro cytotoxic potency of these compounds against human cancer cell lines. X-ray crystal analysis confirmed the E-configuration of the olefinic bond in the synthesized compounds, emphasizing the importance of structural configurations on biological activity (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
In another study, Kalalbandi and Seetharamappa (2013) synthesized and developed single crystals of a compound closely related to the title molecule. The research focused on its potential as a key intermediate in drug synthesis, demonstrating the importance of structural characterization in understanding the properties of such compounds (Kalalbandi & Seetharamappa, 2013).
Photophysical Properties
- Baraldi et al. (2008) investigated new organic fluorophores, including derivatives similar to the title compound. The study covered the electronic structure, photophysics, and potential applications of these compounds as fluorescent probes or in dye lasers, highlighting the broad application potential of such molecules in scientific research (Baraldi, Benassi, Ciorba, Šindler-Kulyk, Škorić, & Spalletti, 2008).
Biological Applications
- Research by Tarleton et al. (2013) explored the cytotoxic activities of 2-phenylacrylamides, including derivatives with furan groups. This study provided insights into the structure-activity relationships and identified compounds with significant cytotoxic effects against various cancer cell lines, underscoring the therapeutic potential of these molecules (Tarleton, Dyson, Gilbert, Sakoff, & McCluskey, 2013).
properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKOIGBNCLFMQ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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